1-(4-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
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Overview
Description
The compound “1-(4-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea” is a chemical compound with the linear formula C14H13ClN2O2 . It has a molecular weight of 276.725 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Scientific Research Applications
Antimicrobial and Anticancer Potential
Derivatives of urea compounds, including those similar in structure to 1-(4-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea, have been synthesized and evaluated for their antimicrobial properties. Novel imidazole ureas/carboxamides containing dioxaphospholanes have shown promising antimicrobial activity, highlighting their potential in therapeutic applications against microbial infections (V. Rani et al., 2014). Additionally, these compounds have been investigated for their anticancer activities. A study on a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrated significant antiproliferative effects against various cancer cell lines, suggesting their utility as potential anticancer agents (Jian Feng et al., 2020).
Corrosion Inhibition
Research has also explored the use of urea derivatives as corrosion inhibitors. A study on the electrochemical and thermodynamic investigation of the corrosion behavior of mild steel in the presence of organic compounds, including a urea derivative, found these compounds to exhibit good performance as corrosion inhibitors. This suggests their applicability in protecting metals from corrosion, particularly in acidic environments (M. Bahrami & Seyed Mohammad Ali Hosseini, 2012).
Neuropharmacology
In neuropharmacology, urea derivatives have been examined for their effects on neuronal excitability and receptor modulation. For example, the effects of the allosteric antagonist 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) on cannabinoid CB1 receptor modulation in the cerebellum were studied, providing insights into the therapeutic potential of these compounds in treating central nervous system disorders (Xiaowei Wang et al., 2011).
Electronic and Optical Properties
The electronic and optical properties of chalcone derivatives, structurally related to the urea compound , have been investigated for their potential applications in nonlinear optics and optoelectronic device fabrication. Studies on these properties have highlighted the material's superior characteristics, suggesting its use in the development of optoelectronic devices (M. Shkir et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-26-17-8-6-16(7-9-17)23-12-13(10-18(23)24)11-21-19(25)22-15-4-2-14(20)3-5-15/h2-9,13H,10-12H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOIMFUFCMEZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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